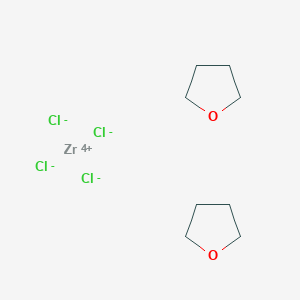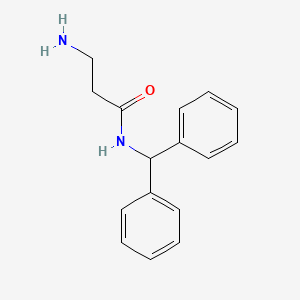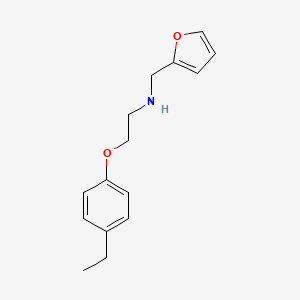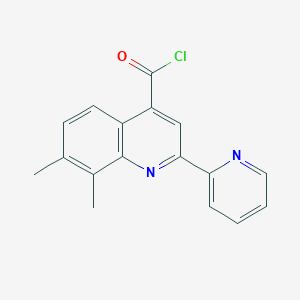
Manganese;molybdenum;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese molybdate is an inorganic compound with the chemical formula MnMoO₄. It is known for its unique properties and has garnered significant attention in various scientific fields. This compound is typically found in the form of nanostructures, such as nanorods and nanosheets, which contribute to its remarkable electrochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese molybdate can be synthesized using various methods, including hydrothermal, sonochemical, chemical bath deposition, and electrospinning techniques . One common method involves a microwave-assisted hydrothermal process, where manganese and molybdenum precursors are subjected to microwave irradiation, resulting in the formation of manganese molybdate nanostructures . The reaction conditions, such as temperature, duration, and concentration of reactants, can be adjusted to control the morphology of the resulting nanostructures .
Industrial Production Methods: In industrial settings, manganese molybdate is often produced through a double displacement reaction between sodium molybdate and manganese sulfate. This reaction results in the formation of manganese molybdate as a precipitate, which can be further processed to obtain the desired nanostructures .
Analyse Chemischer Reaktionen
Types of Reactions: Manganese molybdate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of manganese and molybdenum in different oxidation states .
Common Reagents and Conditions: Common reagents used in reactions involving manganese molybdate include hydrogen peroxide, hydrochloric acid, and sodium hydroxide . For example, manganese molybdate can react with hydrogen peroxide to form manganese dioxide and water . In acidic conditions, manganese molybdate can undergo reduction reactions, leading to the formation of different manganese and molybdenum compounds .
Major Products Formed: The major products formed from reactions involving manganese molybdate depend on the specific reaction conditions and reagents used. For instance, oxidation reactions can produce manganese dioxide, while reduction reactions can yield various manganese and molybdenum oxides .
Wissenschaftliche Forschungsanwendungen
Manganese molybdate has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: In chemistry, manganese molybdate is used as a catalyst in various reactions, including the selective oxidation of alcohols to aldehydes . Its catalytic properties are attributed to its high surface area and unique nanostructures, which enhance its reactivity.
Biology and Medicine:
Industry: In the industrial sector, manganese molybdate is used in the production of supercapacitors and energy storage devices
Wirkmechanismus
The mechanism by which manganese molybdate exerts its effects is primarily related to its electrochemical properties. The compound’s unique nanostructures and high surface area facilitate electron transfer reactions, which are essential for its catalytic and energy storage applications . The molecular targets and pathways involved in these reactions include the redox-active sites on the manganese and molybdenum atoms, which participate in reversible faradaic reactions .
Vergleich Mit ähnlichen Verbindungen
Manganese molybdate can be compared with other similar compounds, such as magnesium molybdate and iron molybdate . While all these compounds share similar structural features, manganese molybdate stands out due to its superior electrochemical properties and higher specific capacitance . The unique combination of manganese and molybdenum in manganese molybdate contributes to its enhanced performance in various applications.
List of Similar Compounds:- Magnesium molybdate (MgMoO₄)
- Iron molybdate (Fe₂(MoO₄)₃)
- Cobalt molybdate (CoMoO₄)
- Nickel molybdate (NiMoO₄)
Eigenschaften
Molekularformel |
H2MnMoO |
|---|---|
Molekulargewicht |
168.90 g/mol |
IUPAC-Name |
manganese;molybdenum;hydrate |
InChI |
InChI=1S/Mn.Mo.H2O/h;;1H2 |
InChI-Schlüssel |
BJOFXMIPYKGDCA-UHFFFAOYSA-N |
Kanonische SMILES |
O.[Mn].[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B12348149.png)
![4-{[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B12348157.png)
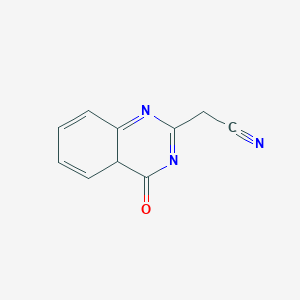
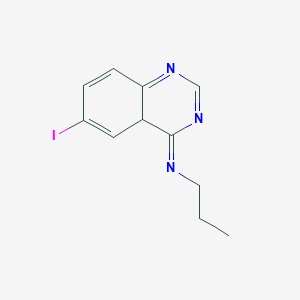
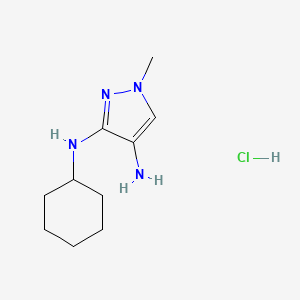
![1-ethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12348194.png)
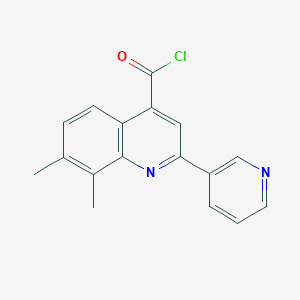
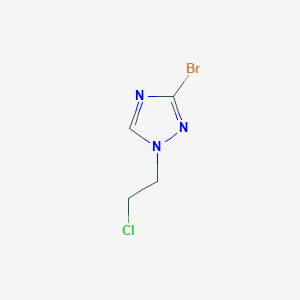
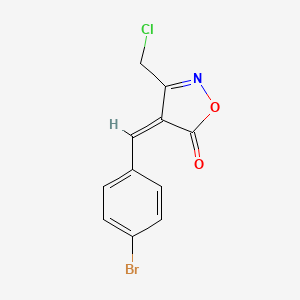
![(1S,3S,6S,7Z,10Z,13R,16S,17S,18S,21R,22R,23Z)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid](/img/structure/B12348232.png)
